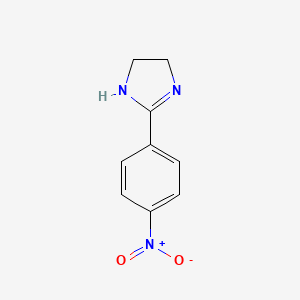

2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole

描述

Significance of Imidazole (B134444) and Dihydroimidazole (B8729859) Heterocycles in Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceutical agents and are fundamental building blocks in organic synthesis. researchgate.netresearchgate.netchemblink.com The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold found in numerous biologically important molecules, including the amino acid histidine and the neurotransmitter histamine. researchgate.net Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.net

The partially saturated analogue, 4,5-dihydro-1H-imidazole, also known as a 2-imidazoline, shares this significance. The 2-imidazoline ring system is a key component in various drugs and research compounds, valued for its unique stereochemical and electronic properties. Its presence can influence a molecule's binding affinity to various receptors and enzymes. In organic synthesis, dihydroimidazoles serve as versatile intermediates for creating more complex molecular architectures. researchgate.netnih.gov

Overview of Nitro-Substituted Imidazoles in Pharmaceutical Research and Bioactive Compound Design

The introduction of a nitro (—NO₂) group to an imidazole or related heterocycle has been a cornerstone of drug discovery for decades. nih.gov Nitroimidazole derivatives are a well-established class of therapeutic agents, most notably used as antibiotics against anaerobic bacteria and protozoan parasites. nih.govnih.gov The biological activity of these compounds is often linked to the reductive bioactivation of the nitro group under the hypoxic (low oxygen) conditions found in anaerobic organisms or solid tumors. nih.gov This reduction generates reactive nitroso and other radical species that can damage cellular macromolecules like DNA, leading to cell death. nih.gov

This mechanism has also been exploited in oncology, where nitroimidazoles have been investigated as hypoxia-selective cytotoxins and radiosensitizers to enhance the effectiveness of radiation therapy on oxygen-deficient tumor cells. nih.gov The electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the entire molecule, which can be a critical factor in its interaction with biological targets. nih.gov

Rationale for Investigating 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole and its Derivatives

The specific structure of this compound suggests a clear rationale for its synthesis and study. It combines the established biological relevance of the dihydroimidazole nucleus with the potent bioactivity associated with the nitrophenyl group. The investigation into this compound and its derivatives is driven by the potential for synergistic or novel pharmacological effects arising from this combination.

Research into related compounds, such as tetramethyl-nitrophenyl-imidazoline derivatives, has shown promise in developing therapies for inflammatory pain, providing a basis for exploring similar structures. nih.gov The primary motivations for investigating this compound include:

Antimicrobial and Antiparasitic Potential: Building on the known efficacy of nitroimidazoles like metronidazole (B1676534) and benznidazole, this compound is a logical candidate for screening against a range of anaerobic bacteria and parasites.

Anticancer Applications: The presence of the nitro group makes it a target for investigation as a hypoxia-activated prodrug or a radiosensitizer in cancer therapy.

Neurological and Receptor-Binding Activity: Dihydroimidazoles are known to interact with adrenergic and imidazoline (B1206853) receptors. The nitrophenyl substituent could modulate this activity, leading to new agents for treating conditions like hypertension or neurological disorders.

Synthetic Utility: As a chemical intermediate, it provides a scaffold for further functionalization, allowing chemists to generate libraries of novel compounds for broader biological screening.

The synthesis of this molecule is typically achieved through the condensation of 4-nitrobenzaldehyde (B150856) with ethylenediamine (B42938) or related precursors. This straightforward accessibility makes it an attractive starting point for medicinal chemistry campaigns.

Below is a table summarizing the key structural features and the corresponding rationale for investigation.

| Structural Feature | Rationale for Investigation |

| 4,5-Dihydro-1H-imidazole (Imidazoline) Ring | Core scaffold in many bioactive molecules; interacts with various biological receptors (e.g., adrenergic, imidazoline receptors); provides a robust framework for synthetic modification. |

| 2-Aryl Substitution | The phenyl ring at the 2-position is a common motif in pharmacologically active imidazolines, influencing binding and electronic properties. |

| 4-Nitro Group (on Phenyl Ring) | Potential for reductive bioactivation under hypoxic conditions; a key pharmacophore for antimicrobial and anticancer activity; strong electron-withdrawing properties modify the molecule's overall characteristics. |

Further detailed research, including synthesis, characterization, and comprehensive biological evaluation, is essential to fully elucidate the therapeutic potential of this compound and its derivatives.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-12(14)8-3-1-7(2-4-8)9-10-5-6-11-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPHASKLMDZCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359552 | |

| Record name | 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61033-70-3 | |

| Record name | 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 4,5-Dihydro-1H-imidazole Core

The formation of the dihydroimidazole (B8729859) ring is a critical step and can be achieved through several established synthetic routes.

The classical Radziszewski reaction, which synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), can be adapted for the synthesis of dihydroimidazole scaffolds. wikipedia.orgscribd.com While the traditional reaction yields a fully aromatic imidazole (B134444) ring, modifications can lead to the desired dihydroimidazole structure. The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that has been widely used for creating substituted imidazoles. wikipedia.orgscribd.comijprajournal.comrsc.org This reaction typically involves the condensation of a dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine. mdpi.com The reaction is thought to proceed in two main stages: the formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde. wikipedia.orgscribd.com Although this method is primarily for imidazoles, variations in starting materials and reaction conditions can be tailored to produce dihydroimidazole derivatives.

Cyclocondensation reactions are a common and versatile method for synthesizing the 4,5-dihydro-1H-imidazole core. One prevalent approach involves the reaction of nitriles with ethylenediamine (B42938). researchgate.netresearchgate.net This method can be catalyzed by various reagents, including thioacetamide, to facilitate the transformation. researchgate.net The general procedure often involves refluxing the nitrile with an excess of ethylenediamine, sometimes in the presence of a catalyst, to yield the corresponding 2-substituted imidazoline (B1206853). researchgate.netresearchgate.net

Another cyclocondensation strategy employs N-acyl-N'-arylethylenediamines as precursors. researchgate.net These intermediates can be cyclized using a dehydrating agent, such as trimethylsilyl (B98337) polyphosphate, often under microwave irradiation to expedite the reaction and improve yields. researchgate.net

The following table summarizes representative cyclocondensation reactions for the synthesis of 2-substituted dihydroimidazoles.

Table 1: Cyclocondensation Reactions for Dihydroimidazole Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Nitrile | Ethylenediamine | Thioacetamide, reflux | 2-Substituted-4,5-dihydro-1H-imidazole | researchgate.net |

| Nitrile | Ethylenediamine | Sulfur, reflux (120°C) | 2-Substituted-4,5-dihydro-1H-imidazole | researchgate.net |

| N-acyl-N'-arylethylenediamine | - | Trimethylsilyl polyphosphate, microwave | 1-Aryl-2-alkyl-4,5-dihydro-1H-imidazole | researchgate.net |

While less common for the direct synthesis of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole, methods involving precursors like 2-guanidinobenzoxazole can be adapted for the synthesis of related heterocyclic systems. These approaches typically involve the reaction of the guanidine-containing precursor with active methylene (B1212753) compounds, leading to a variety of substituted imidazole and related heterocyclic structures. The specific application to the dihydroimidazole core would depend on the choice of reactants and reaction conditions.

The formation of pseudobases from quaternary imidazolium (B1220033) salts is a known chemical transformation. While this typically involves the aromatic imidazole ring system, analogous reactions with dihydroimidazolium salts could potentially be explored as a route to functionalized dihydroimidazoles. This would involve the formation of a quaternary salt of a pre-formed dihydroimidazole, followed by treatment with a base to form a pseudobase, which could then undergo further derivatization.

Incorporation of the 4-Nitrophenyl Moiety at the C2 Position

The most direct method for introducing the 4-nitrophenyl group at the C2 position is through the selection of the appropriate starting material in the cyclocondensation reactions described in section 2.1.2. Specifically, using 4-nitrobenzonitrile (B1214597) as the nitrile precursor in the reaction with ethylenediamine directly yields this compound. researchgate.netresearchgate.net

Alternatively, if a different 2-substituted dihydroimidazole is synthesized first, it might be possible to perform a substitution reaction to introduce the 4-nitrophenyl group. However, this is generally a less efficient approach than incorporating the desired substituent from the outset.

Derivatization Strategies for this compound and Related Compounds

Once the core structure of this compound is obtained, further derivatization can be carried out to modify its properties. These strategies can target the nitrogen atoms of the dihydroimidazole ring or the nitro group on the phenyl ring.

N-Alkylation or N-Acylation: The secondary amine in the dihydroimidazole ring can be alkylated or acylated using appropriate alkyl halides or acylating agents. This would lead to the formation of 1-substituted-2-(4-nitrophenyl)-4,5-dihydro-1H-imidazoles. For instance, reaction with acetic anhydride (B1165640) could lead to an N-acetylated product. nih.gov

Reduction of the Nitro Group: The nitro group on the phenyl ring is susceptible to reduction to an amino group. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The resulting 2-(4-aminophenyl)-4,5-dihydro-1H-imidazole could then serve as a precursor for a wide range of further derivatizations, such as diazotization followed by Sandmeyer reactions or amide formation.

Reactions involving the Imidazoline Ring: The dihydroimidazole ring itself can undergo various chemical transformations. For example, oxidation can lead to the corresponding imidazole. Additionally, the C=N bond within the ring can exhibit reactivity towards certain reagents.

The following table provides a list of chemical compounds mentioned in this article.

N-Substitution Reactions (e.g., Alkylation, Acylation, Sulfonylation)

The nitrogen atoms within the dihydroimidazole ring serve as key sites for functionalization through substitution reactions. These reactions, including alkylation, acylation, and sulfonylation, are fundamental for modifying the compound's properties.

Alkylation: The N-alkylation of nitro-substituted imidazoles is a well-studied transformation that can be influenced by reaction conditions to achieve regioselectivity. Studies on related 4(5)-nitro-1H-imidazoles show that alkylation in acidic media can yield different isomers depending on the temperature. rsc.org For instance, using reactive alkylating agents like benzyl (B1604629) chloride, the reaction at lower temperatures (75°C) predominantly forms the 5-nitro isomer, while higher temperatures (140°C) favor the thermodynamically more stable 4-nitro isomer. rsc.org The mechanism often involves the initial formation of a 1-alkyl-5-nitro-1H-imidazole, which then undergoes quaternization and dealkylation to yield the 4-nitro product. rsc.org In different conditions, such as using potassium carbonate as a base in acetonitrile (B52724) at 60°C, the alkylation of 4-nitroimidazole (B12731) shows a preference for substitution at the N-1 position. derpharmachemica.com Phase transfer catalysis has also been employed for the N-alkylation of 2-methyl-4(5)-nitroimidazole at room temperature. researchgate.net

Acylation: The acylation of the imidazole nitrogen introduces an acyl group, often modifying the electronic and steric properties of the molecule. A common method involves reacting the parent imidazole with an acyl chloride. For example, the synthesis of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives has been achieved by reacting 2,4,5-triphenyl-1H-imidazole with chloroacetyl chloride in acetone (B3395972) using anhydrous potassium carbonate. japsonline.com The resulting product, 1-(2-chloroacetyl)-2,4,5-triphenyl-1H-imidazole, can then be further functionalized. japsonline.com This general approach can be adapted for the acylation of this compound.

Sulfonylation: Sulfonylation involves the introduction of a sulfonyl group onto the nitrogen atom, typically by reacting the imidazole with a sulfonyl chloride. This functionalization is significant for creating derivatives with potential biological activities. While specific examples for this compound are not detailed in the provided context, the general methodology is a standard procedure in heterocyclic chemistry.

Generation of Hybrid Molecular Scaffolds Incorporating Dihydroimidazole

The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create new entities with potentially enhanced or novel biological activities. mdpi.com The dihydroimidazole scaffold is a valuable building block in this approach.

The this compound structure can be incorporated into larger, hybrid molecules. This strategy is a promising avenue in drug discovery to address complex targets. nih.gov For example, benzimidazole (B57391) scaffolds have been integrated with other pharmacophores, like the phthalimide (B116566) subunit of thalidomide, to create hybrid molecules targeting inflammation. nih.gov Similarly, naphthoquinone moieties are considered privileged structures in the design of anticancer hybrids. mdpi.com The dihydroimidazole ring can serve as a core or a substituent, linked to other bioactive fragments through covalent bonds or linkers. mdpi.com Computational methods, such as deep learning models, are also being used to generate novel molecules by integrating scaffold information, which can accelerate the discovery of new chemical entities with desired properties. mdpi.com

Solvent-Free and Environmentally Conscious Synthetic Protocols

The development of green chemistry protocols is a major focus in modern organic synthesis to minimize environmental impact. nih.gov For the synthesis of dihydroimidazoles and related compounds, several environmentally conscious methods have been developed.

Solvent-Free Synthesis: One approach is to perform reactions under solvent-free conditions, often with the aid of a catalyst. The synthesis of 2,4,5-trisubstituted imidazoles has been achieved by the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) using a reusable Brønsted acidic ionic liquid, diethyl ammonium hydrogen phosphate, under thermal, solvent-free conditions. sciepub.comsciepub.com This method offers advantages like cost-effectiveness, easy work-up, and high yields in short reaction times. sciepub.com Other heterogeneous catalysts, such as MIL-101(Cr) MOF, have also been used effectively under solvent-free conditions. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: The use of alternative energy sources like microwaves and ultrasound can significantly enhance reaction rates and reduce energy consumption. nih.govrsc.org Microwave-assisted synthesis of 2,4,5-triphenyl imidazoles in the presence of glacial acetic acid without a solvent is a rapid and efficient method. jetir.org Similarly, ultrasound has been utilized to promote the synthesis of 2-aryl-4-phenyl-1H-imidazoles, offering benefits such as milder conditions, atom-economy, and minimal waste. nih.gov Co(II)-Cu(II) mixed-oxide catalysts have been used for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives under microwave irradiation, showing good yields and catalyst reusability. rsc.org

| Method | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Solvent-Free Thermal | Diethyl ammonium hydrogen phosphate | Reusable catalyst, easy work-up, high yields | sciepub.com |

| Solvent-Free | MIL-101(Cr) MOF | Short reaction time, high yields, reusable catalyst | mdpi.com |

| Microwave-Assisted | Glacial acetic acid (catalyst), solvent-free | Rapid reaction (1-3 mins), high yields | jetir.org |

| Ultrasound-Assisted | No catalyst, sonication | Milder conditions, atom-economy, minimal waste | nih.gov |

| Microwave-Assisted | Co(II)–Cu(II) mixed-oxide | Good yields, less time, catalyst reusability | rsc.org |

Catalyst-Mediated Synthesis Approaches for Dihydroimidazoles

Catalysts play a pivotal role in the synthesis of 2-imidazolines, offering pathways with higher efficiency, selectivity, and milder reaction conditions. A variety of catalytic systems have been explored.

The traditional synthesis of 2-imidazolines involves the condensation of a 1,2-diamine with partners like nitriles, aldehydes, or esters. mdpi.comresearchgate.net Catalysts can significantly improve these reactions. For instance, silica-supported tungstosilicic acid has been shown to be an efficient and reusable catalyst for the reaction of nitriles with ethylenediamine, providing good to high yields in moderate reaction times. arkat-usa.org Sodium hydrosulfide (B80085) has also been reported as a simple and effective catalyst for the one-pot synthesis of 2-imidazolines from various nitriles and ethylenediamine. tandfonline.com

Other catalytic systems include:

Iodine: In the presence of potassium carbonate, iodine effectively catalyzes the reaction between aldehydes and ethylenediamine to produce 2-imidazolines in good yields. organic-chemistry.org

Palladium: Palladium-catalyzed multicomponent reactions of imines, acid chlorides, and carbon monoxide can produce trans-disubstituted imidazolines. mdpi.com

Heterogeneous Catalysts: Various solid catalysts have been developed for the synthesis of related imidazole structures, which are often environmentally friendly and reusable. These include cellulose-based cerium(IV) ijrjournal.com, Syzygium cumini seed extract rasayanjournal.co.in, Fe3O4-PTh-SO3H nanocomposites researchgate.net, and various metal-organic frameworks (MOFs). mdpi.com These catalysts are typically used in one-pot, multicomponent reactions to generate trisubstituted imidazoles.

| Catalyst | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Silica-supported tungstosilicic acid | Nitriles, Ethylenediamine | Condensation | arkat-usa.org |

| Sodium hydrosulfide | Nitriles, Ethylenediamine | One-pot condensation | tandfonline.com |

| Palladium complexes | Imines, Acid chlorides, Carbon monoxide | Multicomponent coupling | mdpi.com |

| Iodine / K2CO3 | Aldehydes, Ethylenediamine | Condensation | organic-chemistry.org |

| Diethyl ammonium hydrogen phosphate | 1,2-dicarbonyls, Aldehydes, Ammonium acetate | Three-component cyclocondensation | sciepub.com |

| MIL-101(Cr) MOF | 1,2-diketone, Aldehydes, Ammonium acetate | Three-component condensation | mdpi.com |

Advanced Structural Elucidation and Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole, both ¹H and ¹³C NMR spectroscopy would provide critical information regarding the molecular framework, the electronic environment of individual atoms, and the regiochemistry of the substituents.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the 4-nitrophenyl group and the dihydroimidazole (B8729859) ring. The aromatic protons on the phenyl ring would typically appear as two distinct multiplets or doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The protons of the dihydroimidazole ring, specifically the methylene (B1212753) (-CH₂-) groups at positions 4 and 5, would be expected to produce signals in the aliphatic region of the spectrum. The chemical shift and multiplicity of these signals would be invaluable in confirming the dihydro-nature of the imidazole (B134444) ring.

A hypothetical ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. One would anticipate signals for the ipso, ortho, meta, and para carbons of the nitrophenyl group, with the carbon attached to the nitro group being significantly deshielded. The carbons of the dihydroimidazole ring, including the C2 carbon of the imidazoline (B1206853) core and the methylene carbons at C4 and C5, would also exhibit characteristic chemical shifts.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~160-165 |

| C4/C5 | ~3.5-4.0 (m) | ~45-55 |

| NH (imidazole) | ~5.0-7.0 (br s) | - |

| Ar-H (ortho to NO₂) | ~8.2-8.4 (d) | ~124-126 |

| Ar-H (meta to NO₂) | ~7.8-8.0 (d) | ~128-130 |

| C (ipso to NO₂) | - | ~147-149 |

| C (ipso to imidazole) | - | ~135-138 |

Note: This table is predictive and not based on experimental results for the specified compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis. For this compound (C₉H₉N₃O₂), the calculated monoisotopic mass is approximately 191.07 g/mol . An experimental mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways for such a molecule could include the loss of the nitro group (NO₂), cleavage of the imidazole ring, and fragmentation of the phenyl ring. Analysis of these fragment ions would allow for the piecing together of the molecular structure, corroborating the data obtained from NMR spectroscopy.

While specific mass spectral data for this compound is not available in the reviewed literature, the NIST WebBook provides data for the related compound 1H-Imidazole, 4,5-dihydro-2-methyl-, which shows a molecular ion peak and characteristic fragment ions. nist.gov

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z | Possible Fragment Identity |

|---|---|

| 191 | [M]⁺ |

| 145 | [M - NO₂]⁺ |

| 117 | [C₇H₅N₂]⁺ |

| 104 | [C₇H₄N]⁺ |

| 76 | [C₆H₄]⁺ |

Note: This table is predictive and not based on experimental results for the specified compound.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a crystalline solid. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

A successful crystallographic analysis would definitively confirm the connectivity of the atoms, the planarity of the phenyl and imidazole rings, and the relative orientation of the 4-nitrophenyl substituent with respect to the dihydroimidazole core.

Although no crystal structure for this compound has been found in the searched literature, studies on closely related imidazole derivatives provide valuable comparative data. For example, the crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol has been reported, revealing details about the dihedral angles between the imidazole and phenyl rings. researchgate.netnih.gov In this structure, the p-nitro-substituted phenyl ring at the 2-position is twisted with respect to the imidazole ring. researchgate.netnih.gov Similar structural features would be anticipated for this compound.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Z | 4 or 8 |

Note: This table is predictive and not based on experimental results for the specified compound.

Computational and Theoretical Investigations

Quantum Chemical Approaches for Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental characteristics of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole at the atomic level. These computational techniques allow for a detailed analysis of its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional arrangement of atoms in a molecule. By employing functionals such as B3LYP with a 6-31G(d,p) basis set, researchers can determine the optimized geometry of this compound. researchgate.netresearchgate.netinpressco.comnih.gov These calculations provide precise data on bond lengths and bond angles, which are crucial for understanding the molecule's stability and conformation.

Table 1: Selected Optimized Geometrical Parameters of a 2-phenyl-4,5-dihydro-1H-imidazole derivative (as a reference)

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | C-N (imidazole ring) | ~1.39 Å |

| Bond Length | C=N (imidazole ring) | ~1.30 Å |

| Bond Length | C-C (phenyl ring) | ~1.40 Å |

| Bond Angle | N-C-N (imidazole ring) | ~115° |

| Bond Angle | C-C-C (phenyl ring) | ~120° |

Note: The values are approximate and based on theoretical calculations of similar compounds. The presence of the nitro group may cause slight deviations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich imidazole (B134444) ring and the phenyl group, while the LUMO is likely concentrated on the electron-withdrawing nitrophenyl moiety. This distribution facilitates intramolecular charge transfer from the imidazole ring to the nitrophenyl group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net Studies on similar imidazole derivatives have reported HOMO-LUMO gaps in the range of 3.87 to 5.27 eV, depending on the substituents. orientjchem.orgnih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Imidazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Imidazole Derivative 1 | -5.61 | -1.74 | 3.87 |

| Imidazole Derivative 2 | -6.27 | -1.00 | 5.27 |

| Pyran Derivative with Nitrophenyl | -0.26751 | -0.18094 | -0.08657 |

Note: Data is based on various imidazole and nitrophenyl-containing compounds from the literature. orientjchem.orgresearchgate.netnih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or poor in electrons. researchgate.net This map is crucial for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, the negative potential (red and yellow regions) is expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring, indicating these as the primary sites for electrophilic attack. Conversely, the positive potential (blue regions) is likely to be located around the hydrogen atoms, particularly those attached to the imidazole ring, making them susceptible to nucleophilic attack. orientjchem.orgresearchgate.netresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or an enzyme. This method is invaluable in drug discovery for estimating the binding affinity and understanding the nature of the interactions at the active site.

Prediction of Binding Modes and Affinities with Biological Receptors and Enzymes

Molecular docking studies on heterocyclic compounds containing a nitrophenyl group have been performed against various biological targets to explore their therapeutic potential. For instance, nitrophenyl-substituted imidazole and pyrazole (B372694) derivatives have been docked into the active sites of enzymes like acetylcholinesterase and various microbial proteins. researchgate.netnih.govarabjchem.org

These studies reveal that the binding of this compound to a receptor's active site is likely governed by a combination of hydrogen bonds, and π-π stacking interactions. The nitro group often participates in hydrogen bonding with amino acid residues, while the phenyl and imidazole rings can engage in π-π stacking with aromatic residues in the binding pocket. The calculated binding affinities (usually expressed in kcal/mol) from these simulations provide an estimation of the ligand's inhibitory potential against the target protein. Docking studies of a 4,5-di(furan-2-yl)-2-(5-(4-nitrophenyl)furan-2-yl)-1H-imidazole against Leishmania targets showed promising binding energies, suggesting the potential of the nitrophenyl moiety in ligand-protein interactions. researchgate.net

Table 3: Example of Molecular Docking Results for Nitrophenyl-Containing Heterocycles with Biological Targets

| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| Nitrophenyl-imidazole derivative | Leishmania Arginase | -8.5 | Hydrogen bonding, π-π stacking |

| Nitrophenyl-pyrazole derivative | Cyclooxygenase-2 (COX-2) | -9.2 | Hydrogen bonding with Ser530, π-π stacking with Tyr385 |

| Benzimidazole (B57391) with nitrophenyl group | Acetylcholinesterase | -7.8 | π-π stacking with Trp84 |

Note: The data presented is illustrative and based on docking studies of various nitrophenyl-containing heterocyclic compounds against different biological targets. researchgate.netnih.gov

Lack of Publicly Available Research Prevents In-Depth Computational Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research data to construct a detailed article on the computational and theoretical investigations of the chemical compound This compound , as per the specified outline.

The requested article structure, focusing on:

Identification of Key Residues and Interaction Networks at Active Sites

Quantitative Structure-Activity Relationship (QSAR) Modeling

In Silico ADMET Prediction for Pharmacokinetic and Toxicological Profiles

requires specific, data-rich studies such as molecular docking simulations, QSAR model development, and computational ADMET profiling for this exact molecule.

The conducted searches found computational studies for related, but structurally distinct, compounds, including other imidazole derivatives, nitro-aromatic compounds, and different heterocyclic systems. researchgate.netaabu.edu.jonih.govresearchgate.netchemrxiv.orgnih.gov However, presenting data from these analogs would violate the strict requirement to focus solely on "this compound" and not introduce information outside the explicit scope.

Without specific molecular docking studies published for this compound, it is not possible to identify key amino acid residues and interaction networks at any potential biological targets. Similarly, the development of QSAR models requires a dataset of structurally related compounds with measured biological activities, which could not be located for this specific chemical scaffold. Furthermore, no dedicated in silico ADMET prediction studies for this compound have been published, making it impossible to report on its predicted pharmacokinetic and toxicological profile.

Therefore, due to the absence of the necessary scientific data in the public domain, the generation of a scientifically accurate and informative article that adheres to the user's stringent requirements cannot be fulfilled at this time.

A comprehensive review of available scientific literature reveals a notable lack of specific research focused on the biological and pharmacological activities of the chemical compound This compound .

Following a thorough investigation based on the provided outline, no dedicated studies detailing the antimicrobial, antiprotozoal, or anticancer activities of this specific molecule could be retrieved. The existing body of research on imidazole-containing compounds is extensive; however, it primarily concentrates on various derivatives, which, while structurally related, possess different substitutions that significantly alter their biological profiles.

For instance, research is available for:

Nitroimidazole derivatives with different substitution patterns, which have been explored for their antibacterial and antitubercular properties. nih.govnih.govnih.gov

Triphenyl-imidazole derivatives , which have been evaluated for antiproliferative and anticancer effects. semanticscholar.org

Other substituted imidazoles and imidazolines , investigated for a wide range of bioactivities.

Crucially, this available data does not pertain to the specific molecule "this compound." The introduction of additional groups (like the phenyl groups in the examples above) or altering the position of the nitro group results in a distinct chemical entity with unique pharmacological characteristics.

Therefore, due to the absence of specific research findings for "this compound" in the public domain, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the requested outline. An article focusing solely on this compound as instructed cannot be written without the necessary foundational research data.

Based on a thorough review of available scientific literature, there is currently insufficient specific data to construct a detailed article on the chemical compound “this compound” that adheres to the precise biological and pharmacological outline provided.

The requested sections and subsections require specific research findings on the cytotoxicity, antineoplastic mechanisms, anti-inflammatory, analgesic, and neuropharmacological effects of this exact molecule. However, extensive searches have revealed that while research exists for broader categories of imidazole derivatives, nitrophenyl compounds, or structurally related molecules, the specific data for "this compound" is not available in the public domain.

For instance, studies on related compounds such as 2,4,5-triphenyl-imidazoles or other nitroimidazole derivatives show various biological activities indexcopernicus.comopenmedicinalchemistryjournal.comsemanticscholar.orgjapsonline.com. Some imidazolone (B8795221) derivatives have been noted for their CNS depressant and mild anticonvulsant effects nih.gov. However, these findings are not directly applicable to "this compound" due to differences in chemical structure which can significantly alter biological activity.

To maintain scientific accuracy and strictly adhere to the provided instructions, which forbid the inclusion of information outside the explicit scope, the article cannot be generated at this time. Fulfilling the request would require specific published studies evaluating "this compound" for the outlined properties, which are not currently available.

Biological Activities and Pharmacological Potential

Antiviral Activity (e.g., against SARS-CoV-2)

While direct studies on the antiviral activity of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole against SARS-CoV-2 are not extensively documented, the broader class of imidazole (B134444) derivatives has been a focus of significant research. The imidazole scaffold is a key component in various compounds investigated for their antiviral properties. nih.gov

Research into treatments for COVID-19, caused by SARS-CoV-2, has identified the virus's main protease (MPro / 3CLpro) as a critical enzyme for its replication, making it a prime target for antiviral drugs. researchgate.net Studies have explored the inhibitory potential of various imidazole-containing structures against this enzyme. For instance, a series of diphenyl-1H-imidazole derivatives were designed and synthesized to target the SARS-CoV-2 3CLpro enzyme. researchgate.net In these studies, certain substituted diphenyl-1H-imidazole compounds demonstrated significant inhibition of the enzyme and promising antiviral activity against both the Wuhan and Delta variants of the virus in infected cells. researchgate.net Specifically, compounds like 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole showed potent activity. researchgate.net Although these compounds are structurally different from this compound, the findings highlight the potential of the core imidazole structure as a scaffold for developing SARS-CoV-2 inhibitors. researchgate.net

Antioxidant Properties and Radical Scavenging Activity

The antioxidant potential of imidazole derivatives has been an area of active investigation. The ability of these compounds to scavenge free radicals is a key measure of this activity. Studies on related compounds, such as 2,4,5-trisubstituted imidazoles, have demonstrated their capacity as antioxidants.

The radical scavenging activity is often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. nih.gov Research on 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, a structurally similar compound, involved assessing its ability to scavenge DPPH radicals. nih.gov Furthermore, studies on 2H-imidazole-derived phenolic compounds have shown that the inclusion of a nitrophenyl group can significantly enhance antioxidant capabilities. The conjugation of a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment was found to substantially increase the antiradical capacity. frontiersin.org This suggests that the nitro group, being strongly electron-withdrawing, plays a crucial role in the antioxidant mechanism, likely through a hydrogen atom transfer process. frontiersin.org

Table 1: Antioxidant and Radical Scavenging Activity of Related Imidazole Derivatives

| Compound Class | Assay | Key Finding | Source |

|---|---|---|---|

| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | DPPH Radical Scavenging Assay | Evaluated for radical-scavenging activity. | nih.gov |

| 2H-Imidazole-derived phenolic compounds with a 5-(4-nitrophenyl) fragment | Antiradical Capacity (ARC) Assay | The nitrophenyl group was found to significantly increase the antiradical capacity compared to unsubstituted phenols. | frontiersin.org |

| 1,2,4,5-tetrasubstituted imidazoles | DPPH free radical scavenging assay | Several synthesized compounds exhibited good antioxidant activities. |

Other Noted Pharmacological Activities

The versatility of the nitroimidazole scaffold extends to several other significant pharmacological activities, including potential uses in treating diabetes, HIV, and in cancer therapy as radiosensitizers and markers for hypoxic conditions.

Antidiabetic Activity : The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing post-prandial hyperglycemia in diabetes. Research into 2,4,5-trisubstituted imidazole derivatives has shown their potential as inhibitors of these enzymes. In one study, newly synthesized imidazole derivatives demonstrated good to excellent inhibitory activity against α-amylase and notable inhibition of α-glucosidase, suggesting their potential for development as new antidiabetic agents.

Anti-HIV Activity : The nitroimidazole framework has been explored for its potential in developing novel anti-HIV agents. A series of 1-aryl-2-alkyl-4-nitro-1H-imidazole derivatives were synthesized and evaluated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One compound featuring an arylsulfanyl group at the C(5) position of the 4-nitro-1H-imidazole core demonstrated a significant inhibitory effect against HIV-1 in cell cultures. nih.gov Further studies on other 4-nitroimidazole (B12731) derivatives, synthesized using methods like the Suzuki cross-coupling reaction, also showed some inhibitory activity against HIV-1, although many were found to be inactive at non-toxic concentrations. researchgate.netresearchgate.net These findings indicate that the 4-nitroimidazole scaffold is a viable starting point for the design of new anti-HIV compounds. nih.govresearchgate.net

Radiosensitizing Activity : Nitroimidazole derivatives are well-known for their ability to act as radiosensitizers, particularly in hypoxic tumor cells which are notoriously resistant to radiation therapy. The high electron affinity of the nitro group is key to this function. When metal complexes of 4(5)-nitroimidazole were studied, it was hypothesized that targeting the nitroimidazole to DNA could enhance its radiosensitizing effect. These complexes were found to effectively radiosensitize hypoxic Chinese Hamster Ovary (CHO) cells. This activity underscores the potential of compounds like this compound, which contain the critical nitroimidazole moiety, in cancer radiotherapy.

Hypoxic Markers : Tumor hypoxia, or low oxygen level in tumors, is linked to cancer progression and resistance to therapy. frontiersin.org 2-Nitroimidazole derivatives are widely recognized and used as markers for imaging these hypoxic regions. nih.gove-century.us The mechanism involves the selective reduction of the nitro group in the low-oxygen environment of hypoxic cells. This reduction leads to the formation of reactive intermediates that bind to cellular macromolecules, effectively trapping the compound within the hypoxic cells. nih.govfrontiersin.org This selective retention allows for non-invasive imaging of hypoxic areas in solid tumors using techniques like Positron Emission Tomography (PET) when the nitroimidazole is labeled with a radionuclide such as ¹⁸F. frontiersin.orge-century.us Compounds like ¹⁸F-MISO (fluoromisonidazole) are standard 2-nitroimidazole-based PET tracers used for this purpose. frontiersin.org The development of new nitroimidazole derivatives continues to be an active area of research to improve imaging sensitivity and clearance kinetics from non-target tissues. frontiersin.org

Table 2: Summary of Other Pharmacological Activities of Related Nitroimidazoles

| Activity | Compound Class/Derivative | Mechanism/Key Finding | Source |

|---|---|---|---|

| Antidiabetic | 2,4,5-Trisubstituted Imidazoles | Inhibition of α-amylase and α-glucosidase enzymes. | |

| Anti-HIV | 1-Aryl-2-alkyl-4-nitro-1H-imidazoles | Act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A derivative showed an EC₅₀ of 0.22 µg/ml against HIV-1. | nih.gov |

| Radiosensitizing | Metal complexes of 4(5)-nitroimidazole | Enhance the effects of radiation therapy in hypoxic cells. | |

| Hypoxic Marker | 2-Nitroimidazole derivatives (e.g., ¹⁸F-MISO) | Undergo hypoxia-selective reduction and are trapped in hypoxic cells, allowing for PET imaging of tumors. | nih.govfrontiersin.orge-century.us |

Structure Activity Relationship Sar Studies for 2 4 Nitrophenyl 4,5 Dihydro 1h Imidazole Derivatives

Influence of the Nitrophenyl Substituent's Position and Chemical Nature

The identity and placement of substituents on the phenyl ring of 2-phenyl-4,5-dihydro-1H-imidazole derivatives are pivotal in dictating their biological activity. The 4-nitro group, in particular, plays a significant role due to its strong electron-withdrawing nature.

The nitro group profoundly alters the electronic landscape of the molecule, which can enhance its interaction with biological targets. wjbphs.com The reduction of this nitro group within a biological system can generate reactive intermediates that are often central to the compound's mechanism of action. wjbphs.com Interestingly, in related tetramethyl-nitrophenyl-imidazoline compounds, a nitro group at the meta (3-position) of the phenyl ring was shown to confer the highest analgesic activity, suggesting that the positional isomerism of the nitro group is a critical factor for specific biological outcomes.

The chemical nature of the substituent is equally important. In various heterocyclic compound series, electron-withdrawing groups like nitro (-NO2) and cyano (-CN) have been shown to have a significant impact on biological activity. For example, in a series of thieno[2,3-b]pyridines, a cyano group at the 2-position of a phenyl ring, coupled with a halogen at the 4-position, resulted in potent inhibition of the FOXM1 protein. nih.gov In that particular study, the cyano group had a more pronounced effect than a nitro group. nih.gov Furthermore, studies on fluorinated phenylcyclopropylamines have demonstrated that electron-withdrawing substituents like chlorine and fluorine enhance the inhibition of monoamine oxidases, while electron-donating groups such as a methyl group boost the inhibition of tyramine (B21549) oxidase. nih.gov This illustrates the principle that the electronic properties of the phenyl substituent can modulate the compound's selectivity for different biological targets.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity in Related Heterocyclic Compounds

| Compound Class | Substituent | Position | Observed Effect |

|---|---|---|---|

| Tetramethyl-imidazolines | 3-nitro | 2-phenyl | Highest analgesic activity |

| Thieno[2,3-b]pyridines | Cyano | 2-phenyl | Potent FOXM1 inhibition nih.gov |

| Thieno[2,3-b]pyridines | Nitro | 2-phenyl | Less potent FOXM1 inhibition compared to cyano nih.gov |

| Phenylcyclopropylamines | -Cl, -F | Phenyl | Improved MAO inhibition nih.gov |

| Phenylcyclopropylamines | -CH3 | Phenyl | Enhanced tyramine oxidase inhibition nih.gov |

Effects of Modifications to the 4,5-Dihydro-1H-imidazole Core

Altering the central 4,5-dihydro-1H-imidazole (imidazoline) ring is a fundamental strategy in SAR studies. These modifications, which can include changes in saturation, heteroatom substitution, or ring size, are crucial for determining the core structural requirements for biological activity.

The degree of saturation in the five-membered ring can significantly influence efficacy. In a study on 2-aryl-imidazole-4-carboxylic acid amides, replacing a fully aromatic imidazole (B134444) ring with a more saturated imidazoline (B1206853) ring led to a slight improvement in antiproliferative activity against melanoma cells. wjbphs.com Conversely, the presence of the aromatic imidazole ring in this series resulted in a loss of activity, suggesting that the stereochemistry of the chiral centers in the imidazoline ring may be vital for its biological function. wjbphs.com The imidazoline and imidazole rings are known to be stable and are found in numerous approved drugs. wjbphs.com

Bioisosteric replacement, where one functional group is swapped for another with similar properties, is a key tactic in modifying the core structure. For instance, heterocycles such as 1,2,4-triazole (B32235) and oxadiazole are well-known bioisosteres of amide bonds and could be considered as replacements for the imidazoline ring. nih.gov The successful replacement of an amide with a 1,2,4-triazole has been shown to enhance both potency and metabolic stability in certain compounds. nih.gov

The nature of the heteroatoms in the ring is also critical. In a related series of thiazolidine (B150603) analogs, the replacement of the sulfur atom with a carbon atom led to an inactive compound, emphasizing the importance of the specific heteroatoms for biological activity. wjbphs.com

Table 2: Effect of Core Ring Modifications on Biological Activity in Related Heterocyclic Scaffolds

| Original Core | Modified Core | Compound Series | Observed Effect on Activity |

|---|---|---|---|

| Imidazole | Imidazoline | 2-Aryl-imidazole-4-carboxylic acid amides | Slight improvement in antiproliferative activity wjbphs.com |

| Imidazoline | Imidazole | 2-Aryl-imidazole-4-carboxylic acid amides | Loss of antiproliferative activity wjbphs.com |

| Thiazolidine | Carbon-based ring | Melanoma inhibitors | Inactive compound wjbphs.com |

Impact of Substituents at the N1, C2, C4, and C5 Positions on Biological Activity

The introduction of substituents at the N1, C2, C4, and C5 positions of the dihydroimidazole (B8729859) ring offers a versatile approach to fine-tuning the biological activity of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole derivatives.

N1-Substituents: The N1 nitrogen is a frequent target for chemical modification. In a study of 4(5)-aryl-2-amino-1H-imidazoles, the substituent at the N1 position was found to significantly influence the inhibition of biofilm formation. mdpi.com While N1-alkylation of 4(5)-nitro-1H-imidazole is synthetically feasible, in a series of imidazole-coumarin conjugates, an unsubstituted N-H at the N1 position was generally more favorable for antiviral activity than N-alkylated versions.

C2-Substituents: The C2 position, which holds the 4-nitrophenyl group in the parent compound, is a critical site for determining activity. In a series of 2,4,5-trisubstituted imidazoles, replacing the nitrophenyl group with a 4-hydroxyphenyl group at the C2 position resulted in potent antibacterial activity. researchgate.net This indicates that exploring a variety of substituted aryl groups at this position could unlock a range of pharmacological effects.

C4 and C5-Substituents: Modifications at the C4 and C5 positions of the dihydroimidazole ring can alter the molecule's steric and electronic characteristics. In a series of 2,4,5-triphenyl-1H-imidazole derivatives, substitutions on the phenyl rings at C4 and C5 yielded compounds with both anti-inflammatory and antimicrobial properties. nih.gov Furthermore, in another study, the combination of diphenyl groups at C4 and C5 with a 4-hydroxyphenyl group at C2 produced a highly effective antibacterial agent. researchgate.net

Table 3: Impact of Substitutions at Different Positions on the Biological Activity of Imidazole/Imidazoline Derivatives

| Position of Substitution | Substituent Type | Compound Series | Observed Effect on Activity |

|---|---|---|---|

| N1 | Alkyl group | Imidazole-coumarin conjugates | Decreased antiviral activity compared to N-H |

| N1 | Various substituents | 4(5)-Aryl-2-amino-1H-imidazoles | Major effect on biofilm inhibition mdpi.com |

| C2 | 4-Hydroxyphenyl | 2,4,5-Trisubstituted imidazoles | Potent antibacterial activity researchgate.net |

| C4, C5 | Phenyl groups | 2,4,5-Triphenyl-1H-imidazoles | Anti-inflammatory and antimicrobial activity nih.gov |

Correlation of Electronic and Steric Properties with Pharmacological Profiles

Quantitative structure-activity relationship (QSAR) models provide a mathematical framework for understanding how the electronic and steric properties of a molecule influence its biological effects. For this compound derivatives, QSAR can offer valuable insights into the key molecular drivers of their pharmacological activity.

QSAR studies on broader classes of imidazole derivatives have consistently highlighted the importance of several physicochemical descriptors. For instance, a study on a large set of antifungal imidazoles found that their activity was strongly correlated with parameters related to molecular size, bulkiness, and lipophilicity (ClogP). nih.gov

In the case of nitroaromatic compounds, QSAR analyses have identified the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), along with the octanol/water partition coefficient (Kow), as being highly relevant to their toxicological profiles. mdpi.com The net atomic charge on the nitrogen of the nitro group has also been pinpointed as a significant descriptor. mdpi.com

For a series of imidazole derivatives acting as ORL1 receptor antagonists, QSAR models have shown a strong correlation between biological activity and properties such as density, surface tension, and the partition coefficient (LogP). researchgate.net

Table 4: Key Physicochemical Parameters from QSAR Studies of Related Compounds

| Compound Class | Key Parameters | Correlated Biological Activity |

|---|---|---|

| Antifungal Imidazoles | Size, bulkiness, ClogP | Antifungal potency nih.gov |

| Nitroaromatic Compounds | EHOMO, ELUMO, Kow, qnitro-N | Ecotoxicity mdpi.com |

| Imidazole ORL1 Antagonists | Density, surface tension, LogP | Receptor antagonism researchgate.net |

Potential Applications of 2 4 Nitrophenyl 4,5 Dihydro 1h Imidazole and Its Analogs

Development as Novel Therapeutic Agents

The imidazole (B134444) ring is a fundamental component in numerous natural and synthetic compounds with a wide array of biological activities. nih.govnih.gov Consequently, derivatives of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole are being investigated for their therapeutic potential. The general class of imidazole derivatives has shown promise in treating a variety of conditions, including infections, cancer, and inflammation. nih.govnih.govresearchgate.net

Research into substituted imidazoles has identified compounds with significant biological effects:

Antimicrobial and Anti-inflammatory Activity: Various imidazole derivatives have been synthesized and evaluated for their potential as multi-drug treatments, targeting inflammation that can arise from microbial infections. japsonline.com For instance, certain 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazoles have demonstrated good antimicrobial potential against bacteria like S. aureus and E. coli. nih.gov

Anticancer Potential: The nitroimidazole scaffold is a key feature in several drugs and clinical candidates used against various cancers. nih.gov The mechanism often involves the reduction of the nitro group under the hypoxic conditions found in tumors, which generates reactive species that can damage cellular components like DNA and proteins, leading to cell death. nih.gov Analogs such as 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have been identified as potent inhibitors of the WDR5 scaffolding protein, which is overexpressed in certain cancers like acute myeloid leukemia. nih.gov In one study, 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole (an analog) was evaluated as a potential antiproliferative agent and was identified through in silico analysis as a good candidate for further development. mdpi.com

Enzyme Inhibition: Substituted imidazole derivatives have been screened for their ability to inhibit enzymes involved in disease. For example, 2,4,5-triphenyl imidazole derivatives have been evaluated as inhibitors of xanthine (B1682287) oxidase (XO) and acetylcholinesterase (AChE), enzymes relevant to gout and Alzheimer's disease, respectively. mdpi.com

The diverse biological activities of these analogs underscore the potential for developing this compound-based compounds into new therapeutic agents.

Use as Chemical Probes for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate biological systems, such as elucidating signaling pathways or validating drug targets. Given their wide range of biological activities, this compound and its analogs have the potential to be developed into such tools.

The ability of certain analogs to act as specific enzyme or protein inhibitors makes them suitable candidates for chemical probes. nih.govmdpi.com For example, an analog that selectively inhibits the WDR5 protein can be used to investigate the cellular pathways regulated by this protein and to understand its role in cancer progression. nih.gov The reactivity of the imidazole core and the specific interactions afforded by its substituents can be fine-tuned to create highly selective probes for particular biological targets. The synthesis of various substituted imidazoles allows for the exploration of structure-activity relationships, which is crucial for designing probes with high potency and specificity. acs.org While not extensively documented specifically as "chemical probes," the demonstrated biological interactions of this compound class form a strong basis for their future development and application in this area.

Potential for High-Energy-Density Material Components (for nitro-substituted imidazoles generally)

Nitro-substituted imidazoles are a well-established class of energetic materials. mdpi.comdntb.gov.ua The combination of the nitrogen-rich imidazole ring and one or more nitro groups can result in compounds with a high density, a positive heat of formation, and excellent thermal stability, which are key characteristics of high-energy-density materials (HEDMs). mdpi.comconsensus.app

The imidazole framework is valued for its stability, derived from its aromaticity and delocalized pi-electron system. mdpi.com The inclusion of nitro groups, which are powerful explosive moieties, enhances the energetic properties. mdpi.com The electron-withdrawing nature of the nitro group also influences the chemical properties of the imidazole ring. mdpi.com

Key properties of nitro-imidazole based energetic materials include:

High Density: Fused-ring structures incorporating nitro-imidazoles can achieve very high crystal densities, a critical factor for the performance of energetic materials. mdpi.com

Thermal Stability: Many nitro-imidazole compounds exhibit high decomposition temperatures, making them suitable for applications as heat-resistant explosives. mdpi.com

Detonation Performance: Calculated detonation velocities and pressures for some newly synthesized 1-nitro-2-trinitromethyl substituted imidazoles are comparable to established explosives like RDX. consensus.app

Low Sensitivity: A crucial goal in HEDM research is to combine high energy with low sensitivity to mechanical stimuli like impact and friction. Research has focused on creating insensitive high-energy materials based on azole rings like triazoles and imidazoles. mdpi.comnih.gov

The study of compounds like 4,5-dinitro-1H-imidazole is driven by their favorable oxygen balance, which contributes to their effectiveness as explosives and provides insight into the relationship between intermolecular forces and explosive sensitivity. researchgate.net This body of research indicates a strong potential for developing new HEDMs based on the nitro-substituted imidazole scaffold.

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of pharmaceutical sciences increasingly demands manufacturing processes that are not only efficient but also environmentally benign. Future research into the synthesis of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole should prioritize the principles of green chemistry. mdpi.com Methodologies such as microwave-assisted synthesis offer a promising alternative to conventional heating, often leading to dramatically shorter reaction times and increased yields. mdpi.com

Furthermore, the exploration of solvent-free reaction conditions, or the use of greener solvents, is a critical area of focus. Mechanochemical grinding, for instance, provides a solvent-free approach that can simplify purification and reduce waste. mdpi.com The development of catalytic systems, potentially using earth-abundant metals, could also enhance the sustainability of the synthesis. mdpi.com The goal is to develop robust, scalable, and environmentally responsible methods for producing this and related imidazoline (B1206853) compounds.

In-depth Mechanistic Investigations of Biological Actions

While the biological potential of nitroimidazole-containing compounds is recognized, a comprehensive understanding of their precise mechanisms of action is often incomplete and requires further investigation. For many nitroimidazole derivatives, their therapeutic effect is believed to stem from the reductive bioactivation of the nitro group. nih.gov This process, which is particularly favored in the low-oxygen (hypoxic) environments characteristic of some tumors and microbial infections, generates reactive nitrogen species. nih.gov These reactive intermediates can subsequently interact with and damage critical cellular macromolecules such as DNA, RNA, and proteins, leading to cell death. nih.gov

Future research must focus on elucidating the exact biochemical pathways involved in the activation of this compound. Key questions remain regarding the specific enzymes responsible for its reduction and the identity of the resulting cytotoxic species. Understanding these mechanisms in detail is crucial for predicting efficacy, identifying potential resistance mechanisms, and rationally designing next-generation analogues with improved selectivity and potency.

Rational Design and Optimization through Advanced Computational Tools

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of lead compounds. openmedicinalchemistryjournal.comwiley.com These in silico techniques are vital for refining the structure of this compound to enhance its desired biological activities while minimizing potential off-target effects.

Advanced computational tools can be leveraged to explore the vast chemical space around the core imidazoline scaffold. openmedicinalchemistryjournal.com Molecular docking studies can predict how derivatives bind to specific biological targets, providing insights into the key interactions that govern affinity and selectivity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the synthesis of more potent compounds. openmedicinalchemistryjournal.com Furthermore, molecular dynamics simulations allow for the study of the dynamic behavior of the compound within a biological system, offering a deeper understanding of its mechanism at an atomic level. openmedicinalchemistryjournal.com These computational approaches, when used in concert with traditional synthetic and biological testing, provide a powerful paradigm for the rational optimization of this chemical entity. nih.gov

| Computational Tool | Application in Drug Design | Reference |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor, estimating binding affinity. | nih.gov |

| Virtual Screening (VS) | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. | openmedicinalchemistryjournal.com |

| De Novo Design | Designs novel molecules from scratch that are predicted to have high affinity and selectivity for a target. | openmedicinalchemistryjournal.com |

| QSAR | Relates the chemical structure of molecules to their biological activity using statistical models. | openmedicinalchemistryjournal.com |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to understand their dynamic behavior over time. | openmedicinalchemistryjournal.com |

Exploration of Novel Pharmacological Targets and Disease Areas

The structural backbone of imidazole (B134444) and its derivatives is found in a wide array of pharmacologically active agents, suggesting that the therapeutic potential of this compound may extend beyond its currently investigated applications. Future research should aim to explore novel biological targets and disease indications for this compound. The broad-spectrum activity of the nitroimidazole class against various pathogens makes it a candidate for tackling neglected global diseases. nih.govfrontiersin.org

Screening programs against a diverse panel of enzymes, receptors, and cell lines could uncover previously unknown activities. For example, related imidazole compounds have been investigated as inhibitors of the 17β-HSD10 enzyme for Alzheimer's disease and as anti-cytokine agents for inflammatory conditions. nih.govrsc.org Such explorations could identify new therapeutic opportunities in areas like oncology, neurodegenerative disorders, and immunology, thereby expanding the potential utility of the this compound scaffold. rsc.org

Design and Synthesis of Hybrid Compounds for Multi-Targeted Therapies

Complex multifactorial diseases like cancer and Alzheimer's disease often involve multiple pathological pathways, making them difficult to treat with single-target agents. jocpr.comfrontiersin.org A promising strategy in modern medicinal chemistry is the design of hybrid compounds, which are single molecules engineered to interact with two or more distinct biological targets. jocpr.com This multi-target approach can lead to improved therapeutic efficacy and may help overcome drug resistance. frontiersin.org

The this compound scaffold could serve as a foundational component for creating novel hybrid molecules. By chemically linking this core to other pharmacophores with known activities, it may be possible to develop multi-target agents. jocpr.com For instance, combining the nitroimidazole moiety with a pharmacophore known to inhibit a specific kinase or another enzyme implicated in a disease process could result in a synergistic therapeutic effect. frontiersin.orgexplorationpub.com This line of research requires sophisticated synthetic chemistry and a deep understanding of the structure-activity relationships of each component to achieve the desired dual activity profile. jocpr.com

常见问题

Q. What are the most reliable synthetic routes for 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole?

The compound is typically synthesized via cyclization reactions. A base-promoted method using amidines and ketones under transition-metal-free conditions has been reported for similar imidazole derivatives. For example, spiro-fused 4,5-dihydro-1H-imidazol-5-ones were synthesized using ammonium acetate and dibenzoyl in methanol at 65°C, followed by purification via column chromatography . Alternative routes involve multi-component condensation of aldehydes, amines, and ammonium acetate, as demonstrated in the synthesis of chiral imidazole derivatives .

Q. How is structural characterization performed for this compound?

Structural elucidation relies on spectroscopic and crystallographic techniques:

- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, NH at ~3300 cm⁻¹) .

- NMR : Confirms substitution patterns; aromatic protons appear between δ 7.0–8.2 ppm, while NH protons resonate as singlets near δ 11.5–12.7 ppm .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For example, planar imidazole cores with dihedral angles of 77–87° relative to aryl substituents have been observed .

Q. What are common challenges in synthesizing this compound?

Key challenges include:

- Regioselectivity : Ensuring the nitro group occupies the para position on the phenyl ring.

- Purification : Column chromatography with ethyl acetate/ethanol/triethylamine (10:1:0.1 v/v/v) is often required to isolate pure products .

- Yield optimization : Multi-component reactions may require stoichiometric adjustments or catalyst screening (e.g., base catalysts like NaOH) .

Advanced Research Questions

Q. How can computational methods aid in understanding reaction mechanisms involving this compound?

Density Functional Theory (DFT) simulations predict reaction pathways and transition states. For example, DFT has been used to study copper(II) complex formation with imidazole derivatives, revealing energy barriers for tautomerization and dehydrative cyclization steps . Such models guide experimental design by identifying thermodynamically favorable conditions.

Q. What strategies enhance biological activity in functionalized derivatives?

Functionalization at the imidazole NH or phenyl ring modulates bioactivity:

- Hydrazine derivatives : 2-Hydrazinyl analogs exhibit antimicrobial properties via hydrogen bonding with bacterial enzymes .

- Metal complexes : Copper(II) complexes of anthracene-imidazole hybrids show enhanced stability and catalytic potential .

- Pharmacological profiling : Imidazoline derivatives targeting α2-adrenergic/I2 receptors reduce morphine tolerance in rodent models, validated via HPLC-MS pharmacokinetic studies .

Q. How do crystal packing interactions influence material properties?

X-ray studies reveal intramolecular C–H⋯π and O–H⋯N hydrogen bonds that stabilize crystal lattices. For example, chains parallel to the b-axis formed via O–H⋯N bonds impact solubility and melting points . Such insights are critical for designing solid-state materials or drug formulations.

Q. What are the applications in catalysis or coordination chemistry?

- Catalysis : Chiral imidazole derivatives serve as ligands in asymmetric synthesis. For instance, nitrophenyl-substituted imidazoles coordinate with transition metals to catalyze enantioselective reactions .

- Coordination polymers : Imidazole’s dual N-donor sites enable the construction of metal-organic frameworks (MOFs) with tunable porosity .

Methodological Considerations

- Synthetic Optimization : Screen bases (e.g., KOH vs. NaOH) and solvents (MeOH vs. EtOH) to improve yields .

- Analytical Cross-Validation : Combine HPLC purity checks (>98%) with spectroscopic data to confirm structure .

- Biological Assays : Use inflammation-induced pain models (e.g., rat paw edema) to evaluate pharmacological efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。